tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound classified under the carbamate group. Its molecular formula is and it has a molecular weight of 319.4 g/mol. This compound features a tert-butyl group, a pyridine ring, and an azepane moiety, which contribute to its unique chemical properties and potential applications in various scientific fields .
The synthesis of tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves several key steps:
Industrial production may utilize batch or continuous flow reactors to optimize reaction parameters like temperature, pressure, and reaction time, ensuring high yield and purity .
The molecular structure of tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can be represented by its InChI and SMILES notations:
InChI=1S/C18H29N3O2/c1-17(2,3)22-16(21)19-13-14-8-9-15(18-12-14)20-10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,19,21)
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCCCC2
The compound has a molecular weight of 319.4 g/mol and includes three nitrogen atoms within its structure. The presence of both azepane and pyridine rings enhances its chemical reactivity and biological activity potential .
tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo several types of reactions:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for tert-butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with various molecular targets. It may bind to specific enzymes or receptors, thereby modulating their activity and leading to diverse biological effects. The precise pathways depend on the application context and biological system under investigation .
While detailed physical properties such as density and boiling point are not extensively documented, it is known that:
Property | Value |
---|---|
Molecular Formula | C18H29N3O2 |
Molecular Weight | 319.4 g/mol |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
The compound's chemical properties include its stability under various conditions and reactivity towards nucleophiles and electrophiles due to the presence of functional groups within its structure .
tert-butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate has several potential applications:
This comprehensive analysis highlights the significance of tert-butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate in various scientific domains, emphasizing its synthetic versatility and potential impact on drug development and material science.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1